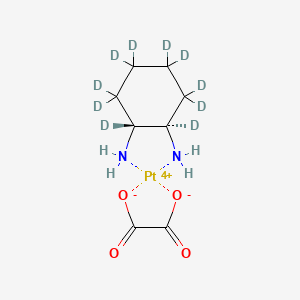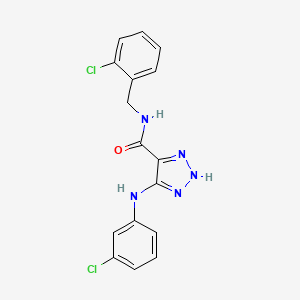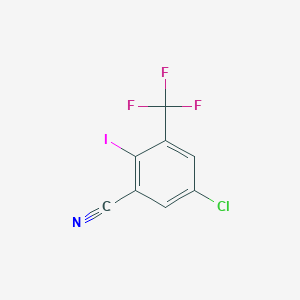
3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes multiple methyl groups and an oxan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol typically involves multiple steps. One common method includes the alkylation of a precursor compound followed by cyclization to introduce the oxan-2-yl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The pathways involved can vary depending on the context, but they often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: This compound shares a similar structure but includes an acetate group instead of an oxan-2-yl group.
Phytol: Another related compound, phytol, has a similar backbone but lacks the oxan-2-yl group.
Uniqueness
3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C25H48O2 |
|---|---|
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol |
InChI |
InChI=1S/C25H48O2/c1-21(12-8-14-23(3)17-18-26)10-7-11-22(2)13-9-15-24(4)20-25-16-5-6-19-27-25/h17,21-22,24-26H,5-16,18-20H2,1-4H3 |
Clé InChI |
LAGACYLDPQXZMR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[7-chloro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14096440.png)
![Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14096447.png)

![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14096459.png)

![3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096472.png)

![7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14096480.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096481.png)

![3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14096492.png)

![6,7-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14096499.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096506.png)
